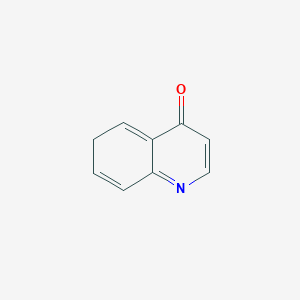

Quinolin-4(6H)-one

Description

Quinolin-4(6H)-one is a bicyclic heterocyclic compound featuring a ketone group at position 4 and a partially saturated six-membered ring system. Its structure enables diverse chemical modifications, making it a valuable scaffold in medicinal chemistry. Derivatives of this core structure exhibit antimicrobial, anticancer, and anti-inflammatory activities . For example, 6-Methyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxaldehyde (compound 3) demonstrated notable antimicrobial properties . The compound’s reactivity at positions 3, 6, and 7 allows functionalization with groups such as triazoles, pyrimidines, and diazepines, enhancing biological potency .

Properties

CAS No. |

752201-35-7 |

|---|---|

Molecular Formula |

C9H7NO |

Molecular Weight |

145.16 g/mol |

IUPAC Name |

6H-quinolin-4-one |

InChI |

InChI=1S/C9H7NO/c11-9-5-6-10-8-4-2-1-3-7(8)9/h2-6H,1H2 |

InChI Key |

DDWLRVAFCALLCI-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CC2=NC=CC(=O)C2=C1 |

Origin of Product |

United States |

Preparation Methods

Palladium-Mediated Carbonylative Cyclization

Palladium catalysts excel in constructing the quinolone skeleton via carbonylative Sonogashira cross-coupling. o-Iodoanilines react with terminal alkynes in the presence of Mo(CO)₆ as a CO surrogate, PdCl₂(PPh₃)₂, and CuI, yielding 4-quinolones with excellent regiocontrol (75–92% yields). Notably, ionic liquids such as [BMIM][BF₄] enhance reaction efficiency by stabilizing palladium intermediates, enabling recyclable catalytic systems.

Copper-Catalyzed Aza-Michael Addition

Copper(I) iodide catalyzes the aza-Michael addition of 2-aminobenzoates to α,β-unsaturated ketones, forming 3-carbonyl-2-substituted quinolin-4(1H)-ones in a single pot. Optimized conditions (10 mol% CuI, Et₃N, DMF, 80°C) achieve 85–90% yields while tolerating electron-withdrawing and donating groups on the enone substrate. This method circumvents prefunctionalized starting materials, streamlining access to polysubstituted derivatives.

Cobalt(III)-Catalyzed C–H Amidation

Cobalt(III) complexes, such as [Cp*Co(CO)I₂], enable direct C–H amidation of enaminones, yielding 4-quinolones under mild conditions (room temperature, acetic acid). The enaminone directing group facilitates regioselective amidation at the β-carbon, with broad substrate scope and functional group compatibility (70–88% yields). This approach eliminates the need for prehalogenated substrates, aligning with green chemistry principles.

Table 2: Transition Metal-Catalyzed Syntheses

Organocatalytic and Metal-Free Strategies

Tetra-n-Butylammonium Fluoride (TBAF)-Promoted Cyclization

TBAF catalyzes the one-pot synthesis of 4H-pyrano quinolinone derivatives from 2-phenyl-N-allyl-indole-3-carbaldehydes, active methylenes, and 4-hydroxyquinolin-2(1H)-ones. In aqueous ethanol (reflux, 3–3.5 hours), TBAF (20 mol%) facilitates Knoevenagel condensation, Michael addition, and cyclization, delivering products in 82–94% yields. This metal-free protocol emphasizes sustainability while achieving high atom economy.

Sequential Reduction-Dehydration-Oxidation

A three-step metal-free route converts dihydroquinolin-4-ones to quinolines via NaBH₄ reduction (MeOH, rt, 90% yield), H₂SO₄-catalyzed dehydration (100°C, 2 h), and IBX oxidation (DMSO, 80°C, 85% yield). This sequence provides access to alkaloids like Graveoline and Dubamine, demonstrating the versatility of Quinolin-4(6H)-one as a synthetic intermediate.

Table 3: Metal-Free Synthesis Conditions

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| TBAF Organocatalysis | TBAF (20 mol%), H₂O/EtOH, reflux | 82–94 | |

| NaBH₄/H₂SO₄/IBX | MeOH → H₂SO₄ → DMSO, 80°C | 85–90 |

Asymmetric Synthesis

Chiral Bisguanidium Salt-Catalyzed Cyclization

Enantioselective synthesis of 2,3-dihydroquinolin-4-ones employs chiral bisguanidium salts to mediate intramolecular aza-Michael additions. Using trans-2-phenylcyclohexanol-derived catalysts, the reaction achieves up to 92% enantiomeric excess (ee) in toluene at −40°C. This method highlights the potential for accessing stereochemically complex quinolones for drug discovery.

Brønsted Acid-Catalyzed Dynamic Kinetic Resolution

Chiral phosphoric acids catalyze the dynamic kinetic resolution of racemic dihydroquinolin-4-ones, enabling asymmetric transfer hydrogenation with Hantzsch ester. Optimized conditions (20 mol% TRIP, CH₂Cl₂, −20°C) afford products with 88% ee, demonstrating the feasibility of redox-neutral enantioselective synthesis.

Recent Advances and Mechanistic Insights

Photoredox Catalysis

Visible-light-mediated [4+2] annulation of o-aminophenyl ketones with alkynes leverages Ru(bpy)₃²⁺ as a photocatalyst, producing Quinolin-4(6H)-ones under mild conditions (blue LEDs, rt, 12 h). This method exploits single-electron transfer (SET) mechanisms to generate radical intermediates, enabling C–N and C–C bond formation in a single step.

Electrochemical Synthesis

Electrooxidative cyclization of N-propargyl anilines in undivided cells (Pt anode, NaOAc electrolyte, 10 mA) generates 4-quinolones via alkyne activation. Constant current electrolysis (6 h) achieves 75% yield with excellent functional group tolerance, showcasing the potential for sustainable large-scale production .

Chemical Reactions Analysis

Types of Reactions

Quinolin-4(6H)-one undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinolin-4-one derivatives.

Reduction: Reduction reactions can convert it into hydroquinoline derivatives.

Substitution: It undergoes halogenation, nitration, and sulfonation reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogenation can be achieved using halogen salts and hypervalent iodine reagents.

Major Products

The major products formed from these reactions include halogenated quinolones, hydroquinolines, and various substituted quinolones .

Scientific Research Applications

Antibacterial Applications

Quinolin-4(6H)-one derivatives, particularly fluoroquinolones, have been extensively studied for their antibacterial properties. These compounds exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

Notable Compounds

Several important antibacterial agents derived from this compound include:

- Norfloxacin : The first fluoroquinolone approved for clinical use, effective against a wide range of bacteria.

- Ciprofloxacin : Known for its efficacy against respiratory and urinary tract infections.

- Levofloxacin : A derivative with enhanced activity against pneumonia-causing pathogens.

Antiviral Applications

This compound derivatives have also shown promise in antiviral therapy, particularly in the treatment of HIV.

Elvitegravir

Elvitegravir is a notable this compound derivative that acts as an integrase inhibitor, crucial for preventing HIV from integrating its genetic material into the host DNA. Approved by the FDA in 2014, it is part of combination therapies for HIV treatment.

Anticancer Potential

Recent studies indicate that this compound derivatives possess significant anticancer properties, making them candidates for cancer therapy.

Case Studies

- Ciprofloxacin : Induces apoptosis in lung and breast cancer cells.

- 7-Chloroquinolin-4-one : Approved in China for treating breast cancer, demonstrating effectiveness in blocking DNA synthesis in tumor cells.

Other Therapeutic Applications

In addition to antibacterial and anticancer properties, this compound derivatives are being explored for various other therapeutic effects:

Cystic Fibrosis Treatment

Ivacaftor, a this compound derivative, targets the underlying cause of cystic fibrosis by enhancing chloride ion transport across cell membranes.

Antiallergic Effects

Nedocromil is utilized to manage asthma symptoms by stabilizing mast cells and preventing histamine release.

Data Tables

| Compound | Type | Mechanism of Action | Therapeutic Area |

|---|---|---|---|

| Norfloxacin | Antibacterial | Inhibits DNA gyrase | Bacterial infections |

| Ciprofloxacin | Antibacterial | Inhibits topoisomerase II | Bacterial infections |

| Elvitegravir | Antiviral | Inhibits HIV integrase | HIV treatment |

| Ivacaftor | Cystic Fibrosis | Enhances chloride ion transport | Cystic fibrosis |

| Nedocromil | Antiallergic | Stabilizes mast cells | Asthma management |

Mechanism of Action

The mechanism of action of quinolin-4(6H)-one involves its interaction with various molecular targets. For instance, it can inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of bacterial DNA replication and transcription . In cancer research, it has been shown to induce apoptosis in cancer cells by targeting specific kinases and signaling pathways .

Comparison with Similar Compounds

Key Research Findings

- Antimicrobial Potency: this compound derivatives with triazole substituents (e.g., compound 14) exhibit broad-spectrum activity, surpassing fluoroquinolones against resistant strains .

- Anticancer SAR : Electron-withdrawing groups (e.g., -F, -Cl) at position 6 enhance cytotoxicity by stabilizing DNA intercalation .

- Fluorinated Derivatives: N-Difluoromethylation of Quinolin-4(1H)-one improves pharmacokinetics and extends antibacterial spectra .

Biological Activity

Quinolin-4(6H)-one, a member of the quinoline family, has garnered attention in pharmacological research due to its diverse biological activities. This article reviews the compound’s biological properties, including its antibacterial, antiviral, and anticancer activities, supported by various studies and data.

Overview of this compound

This compound is characterized by its bicyclic structure, which contributes to its biological activity. The compound can exist in various forms, including derivatives that enhance its pharmacological properties.

Antiviral Activity

One significant area of research focuses on the antiviral properties of this compound derivatives against coronaviruses. A study highlighted the synthesis of 3-acyl-2-phenylamino-1,4-dihydroquinolin-4(1H)-one derivatives that exhibited potent inhibitory effects against Middle East Respiratory Syndrome Coronavirus (MERS-CoV). The most effective derivative, 6,8-difluoro-3-isobutyryl-2-((2,3,4-trifluorophenyl)amino)quinolin-4(1H)-one (compound 6u ), demonstrated an IC50 value of 86 nM and showed low cytotoxicity (CC50 > 25 μM) . This compound also displayed good metabolic stability and bioavailability.

Antibacterial Activity

This compound derivatives have also been investigated for their antibacterial properties. A study reported that various substituted quinolones derived from this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicated that specific substitutions on the quinoline ring could enhance antibacterial efficacy .

Anticancer Activity

The anticancer potential of this compound has been explored through several studies. For instance, certain derivatives were evaluated for their cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Some compounds exhibited IC50 values in the low micromolar range, indicating substantial cytotoxicity against these cancer cells .

Table 1: Summary of Biological Activities of this compound Derivatives

| Activity | Compound | IC50 (µM) | CC50 (µM) | Notes |

|---|---|---|---|---|

| Antiviral | 6u | 0.086 | >25 | High potency against MERS-CoV |

| Antibacterial | Various | 0.1 - 10 | Not specified | Effective against multiple strains |

| Anticancer | Various | Low micromolar | Not specified | Cytotoxic to MCF-7 and A549 cells |

The biological activity of this compound is attributed to its ability to interact with various biological targets. For example, its antiviral activity may involve inhibition of viral replication mechanisms or interference with viral entry into host cells. In antibacterial applications, quinoline derivatives often act by inhibiting bacterial DNA gyrase or topoisomerase IV .

Case Studies

- Inhibition of MERS-CoV : A comprehensive screening identified several this compound derivatives as potential MERS-CoV inhibitors. The lead compound showed promising results in terms of potency and safety profiles .

- Anticancer Evaluation : In vitro studies demonstrated that specific modifications to the quinoline structure could significantly enhance cytotoxicity against cancer cell lines. For instance, substituents at specific positions on the ring were found to be crucial for activity .

Q & A

Q. What are the common synthetic routes for Quinolin-4(6H)-one derivatives, and how do reaction conditions influence product yield and purity?

- Methodological Answer: this compound derivatives are typically synthesized via thermal cyclization, basic cyclization, or reductive methods. For example, the Conrad-Limpach synthesis is a key route for forming the quinolin-4(1H)-one scaffold through cyclocondensation of β-ketoesters with anilines under reflux conditions . Reaction parameters such as solvent polarity (e.g., ethanol vs. DMF), temperature, and catalyst choice (e.g., rare earth metals) significantly impact yield and purity. For instance, microwave-assisted Suzuki cross-coupling can enhance efficiency for 3-substituted analogs . Characterization via IR and NMR (e.g., δ 3.59 ppm for methyl groups in NMR) is critical for verifying structural integrity .

Q. How can spectroscopic techniques confirm the structure of this compound analogs?

- Methodological Answer: Infrared (IR) spectroscopy identifies functional groups, such as C=O stretches (~1663 cm) and hydrogen-bonded carbonyls (~1625 cm) . NMR resolves substituent patterns, e.g., aromatic protons (δ 6.99–8.18 ppm) and aliphatic methyl groups (δ 3.59 ppm) . Mass spectrometry (MS) confirms molecular ions (e.g., m/z 297 for a 4-hydroxyquinolin-2(1H)-one derivative) and fragmentation patterns. X-ray crystallography provides definitive stereochemical validation, as seen in Waltherione F3 analogs .

Q. What preliminary assays are used to evaluate the bioactivity of this compound derivatives?

- Methodological Answer: Antimicrobial activity is assessed via agar diffusion or microdilution assays against Gram-positive/negative bacteria and fungi, with MIC (minimum inhibitory concentration) values calculated . For receptor binding (e.g., GABAA), radioligand displacement assays measure affinity (Ki values, e.g., 1 nM for isothiazoloquinolin-4-ones) . Dose-response curves and selectivity profiling across receptor subtypes (e.g., α1 vs. α5-containing GABAA) are essential to prioritize leads .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced selectivity for specific GABAA receptor subtypes?

- Methodological Answer: Pharmacophore models incorporating steric (e.g., receptor essential volume) and electronic (e.g., hydrogen-bond donor/acceptor sites) features predict ligand-receptor interactions. For example, isothiazoloquinolin-4-ones exhibit higher affinity than isoxazolo analogs due to reduced steric repulsion and optimized electron density at N-2 . Molecular docking (e.g., AutoDock Vina) and MD simulations refine binding poses, while QSAR models correlate substituent electronic parameters (Hammett σ) with Ki values .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies of this compound derivatives?

- Methodological Answer: Discrepancies often arise from pharmacokinetic factors (e.g., metabolic stability) or off-target effects. To address this:

- Perform metabolic studies using liver microsomes or recombinant enzymes (e.g., 4-hydroxyquinoline 3-monooxygenase) to identify degradation pathways .

- Use PK/PD modeling to correlate plasma exposure (AUC) with efficacy.

- Validate target engagement via transgenic animal models (e.g., α2-GABAA receptor knockouts) .

Q. How are synthetic routes optimized for this compound derivatives with complex substituents at the 2- and 3-positions?

- Methodological Answer: Late-stage functionalization via cross-coupling (e.g., Suzuki-Miyaura for aryl groups) or reductive amination enables diversification. For example, microwave-assisted Suzuki reactions achieve 3-aryl derivatives in <1 hour . Protecting groups (e.g., Boc for amines) prevent side reactions during cyclization. Process optimization via DoE (Design of Experiments) identifies critical parameters (e.g., catalyst loading, solvent ratio) to maximize yield .

Methodological Frameworks

- Experimental Design: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to formulate hypotheses . For example, "Does 3-methyl substitution enhance GABAA α2 subtype selectivity?"

- Data Analysis: Use error propagation models to quantify uncertainties in spectroscopic or bioassay data . Raw data tables should be appended, with processed data (e.g., IC50 curves) in the main text .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.